Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Core Molecular Architecture
The fundamental molecular structure of ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is built upon a rigid pyrrolopyridine framework that demonstrates remarkable structural stability and planarity. According to crystallographic analyses of related pyrrolopyridine systems, the pyrrolo[3,2-b]pyrrole core adopts a perfectly planar structure with a 180° nitrogen-carbon-carbon-nitrogen torsion angle. This planar arrangement is crucial for the compound's electronic properties and facilitates effective π-conjugation across the entire heterocyclic system.
The molecular formula of this compound is established as C₁₂H₁₄N₂O₃ based on structural elucidation studies. The compound exhibits a molecular weight that reflects the presence of both ethoxy and ethyl ester functional groups attached to the core heterocyclic framework. The standard International Chemical Identifier (InChI) for this compound is InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3, which provides a unique digital fingerprint for the molecular structure.
The heterocyclic core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 3,2-positions, creating a bicyclic system with two nitrogen atoms. The pyrrole nitrogen occupies position 1 of the fused system, while the pyridine nitrogen is located at position 4 relative to the fusion point. This arrangement creates a system with distinct electronic characteristics compared to other isomeric pyrrolopyridine frameworks.
Table 1: Core Structural Parameters of this compound
The bond lengths within the pyrrolopyridine core follow established patterns for aromatic heterocycles. Computational and experimental studies on related pyrrolopyridine compounds indicate that carbon-carbon bonds in the aromatic rings typically range from 1.35 to 1.42 Å, while carbon-nitrogen bonds fall within 1.32 to 1.38 Å. The fusion of the pyrrole and pyridine rings creates a delocalized π-electron system that spans both rings, contributing to the overall stability and electronic properties of the molecule.
Substituent Positioning and Electronic Effects
The substitution pattern of this compound significantly influences both the electronic distribution and chemical reactivity of the molecule. The ethoxy group is positioned at the 5-position of the pyridine ring, while the ethyl ester functionality is located at the 2-position of the pyrrole ring. This specific arrangement creates distinct electronic effects that modulate the overall molecular properties.
The ethoxy substituent at position 5 acts as an electron-donating group through both inductive and resonance effects. The oxygen atom contains lone pairs that can participate in resonance with the pyridine π-system, increasing electron density at specific positions within the ring. This electron donation enhances the nucleophilicity of adjacent positions and influences the compound's reactivity toward electrophilic reagents. Studies on related pyrrolopyridine derivatives have shown that alkoxy substituents can shift tautomeric equilibria toward enol forms due to enhanced stabilization of electron-rich systems by the electron-deficient pyridine ring.
The ethyl ester group at position 2 introduces electron-withdrawing characteristics through the carbonyl functionality. This group withdraws electron density from the pyrrole ring through both inductive and resonance effects, creating a polarization that influences the overall electronic distribution. The ester carbonyl carbon exhibits partial positive character, making it susceptible to nucleophilic attack, while simultaneously reducing electron density on the adjacent pyrrole carbon atoms.
Table 2: Electronic Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Impact on Ring System |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | 5 | Electron-donating | Increases pyridine electron density |
| Ethyl ester (-COOCH₂CH₃) | 2 | Electron-withdrawing | Decreases pyrrole electron density |
| Pyridine N | 4 | Electron-withdrawing | Creates electron-deficient ring |
| Pyrrole N-H | 1 | Electron-donating | Provides resonance stabilization |
The electronic complementarity between the electron-donating ethoxy group and the electron-withdrawing ester functionality creates a balanced electronic structure that may contribute to the compound's stability and reactivity profile. This electronic arrangement is further modulated by the inherent electronic characteristics of the pyrrolopyridine core, where the pyridine nitrogen introduces additional electron-withdrawing character.
Computational studies on related pyrrolopyridine systems have revealed that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are significantly influenced by substituent patterns. The presence of electron-donating groups typically raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, potentially affecting the compound's redox properties and photophysical behavior.
Tautomeric and Conformational Equilibria
The tautomeric behavior of this compound represents a complex equilibrium system influenced by both intramolecular and intermolecular factors. The presence of multiple heteroatoms and functional groups within the molecule creates several potential tautomeric forms, each with distinct stability and reactivity characteristics.
The primary tautomeric equilibrium involves the pyrrole nitrogen proton, which can potentially migrate to create different structural isomers. However, studies on related pyrrolopyridine compounds suggest that the standard pyrrole form typically predominates due to the aromatic stabilization of the five-membered ring. The electron-withdrawing nature of the pyridine ring and the ester carbonyl group may further stabilize the pyrrole tautomer by maintaining optimal electronic distribution.
Solvent effects play a crucial role in determining tautomeric ratios for pyrrolopyridine derivatives. Research on analogous 1,2-dihydropyrrolo[2,3-b]pyridin-3-one systems has demonstrated that solvent polarity significantly influences keto-enol equilibria. In polar protic solvents, the enol form can be stabilized through hydrogen bonding interactions, while in nonpolar solvents, the keto form typically predominates. For this compound, the presence of the ethoxy group may provide additional stabilization for certain tautomeric forms through intramolecular interactions.
Table 3: Tautomeric Equilibria Factors in Pyrrolopyridine Systems
| Factor | Effect on Equilibrium | Relevance to Target Compound |
|---|---|---|
| Solvent Polarity | Stabilizes polar tautomers | May affect ester-enol equilibria |
| Temperature | Influences kinetic equilibration | Controls tautomer interconversion rates |
| Substituent Electronics | Modulates relative stabilities | Ethoxy donation vs. ester withdrawal |
| Ring Planarity | Favors aromatic tautomers | Maintains pyrrolopyridine aromaticity |
Conformational analysis reveals that the ethoxy and ethyl ester substituents exhibit rotational freedom around their respective C-O bonds. The ethoxy group can adopt various conformations that either minimize steric interactions or maximize stabilizing interactions with the heterocyclic core. Computational studies on related compounds suggest that certain conformations may be preferred based on dipole-dipole interactions and potential hydrogen bonding with the pyrrole N-H group.
The ester functionality introduces additional conformational complexity due to the possibility of syn and anti arrangements around the C-CO bond. These conformational preferences can influence both the molecular dipole moment and the accessibility of reactive sites for chemical transformations. Crystallographic studies of related pyrrolopyridine esters have shown that the anti conformation is typically preferred to minimize steric repulsion between the ester alkyl group and the heterocyclic core.
Protonation studies conducted on similar pyrrolopyridine systems have revealed that multiple protonation sites exist, including the pyridine nitrogen, the ester carbonyl oxygen, and potentially the ethoxy oxygen. The relative basicities of these sites depend on the electronic environment created by the substituent pattern, with the pyridine nitrogen typically serving as the primary protonation site under mildly acidic conditions.
Properties
IUPAC Name |
ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMXBYQIXXILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a compound with the CAS number 23699-62-9, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- Appearance : White to brown solid
- Melting Point : Not available
- Boiling Point : 253.1 °C at 760 mmHg
- Density : 1.18 g/cm³
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 234.25 g/mol |
| Appearance | White to brown solid |
| Boiling Point | 253.1 °C |
| Density | 1.18 g/cm³ |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. It has been shown to selectively inhibit COX-2, an enzyme implicated in inflammatory processes.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Cytotoxicity Evaluation :
- Molecular Docking Studies :
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Selective COX-2 inhibition with minimal side effects |
| Cytotoxicity | Low cytotoxicity at concentrations <50 µM |
| Molecular Docking | Comparable binding affinity to COX inhibitors |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolopyridine have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression .
Neuroprotective Effects
The neuroprotective properties of pyrrolopyridine derivatives suggest that this compound may play a role in treating neurodegenerative diseases. Studies have demonstrated that related compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .
Drug Development
This compound serves as a valuable scaffold for the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The compound's ability to interact with various receptors makes it a candidate for developing drugs aimed at treating multiple conditions, including metabolic disorders and infectious diseases .
Synthesis of Analogues
The synthesis of analogues based on this compound is an active area of research. By altering functional groups or substituents on the pyrrolopyridine core, researchers aim to optimize pharmacological profiles and reduce side effects associated with existing treatments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Drug Development | Highlighted the compound's potential as a lead structure for designing new anti-inflammatory agents. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with key analogues:
Key Observations:
- Substituent Effects: Ethoxy vs. Halogen Substituents (Br, Cl): Bromo and chloro groups at position 5 enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Positional Isomerism: The [2,3-c] pyrrolopyridine isomer () exhibits distinct electronic properties compared to the [3,2-b] isomer due to altered ring fusion.
This compound
- Cyclization : Similar to the preparation of ethyl 5-methoxy derivatives via Pd/C-catalyzed hydrogenation .
- Nucleophilic Substitution : Ethoxy groups may be introduced via SN2 reactions on halogenated precursors .
Brominated Analogues
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic transformations starting from appropriately substituted pyridine or pyrrole precursors. The key steps include:
- Formation of the pyrrolo[3,2-b]pyridine ring system through cyclization or coupling reactions.
- Introduction of the ethoxy group at the 5-position.
- Installation of the ethyl carboxylate moiety at the 2-position via esterification or carboxylation reactions.
Stepwise Synthesis Details
Step 1: Protection and Functionalization of the Pyridine Ring
- Starting from a pyridine derivative, protection of reactive sites is often achieved using silyl protecting groups such as triisopropylsilyl (TIPS) chloride.
- Ortho-lithiation using sec-butyllithium allows for regioselective lithiation at the 5-position, facilitating subsequent electrophilic substitution.
Step 2: Introduction of the Ethyl Carboxylate Group
- The lithiated intermediate is reacted with ethyl chloroformate to introduce the ethyl ester group at the 2-position.
- Deprotection of silyl groups is performed using tetra-n-butylammonium fluoride (TBAF) to yield the free hydroxyl or amine functionalities as needed.
Step 3: Introduction of the Ethoxy Group
- The ethoxy substituent at the 5-position can be introduced via nucleophilic substitution or alkylation reactions, often employing ethyl alcohol derivatives under controlled conditions.
Step 4: Final Cyclization and Purification
- Cyclization to form the fused pyrrolo[3,2-b]pyridine ring is achieved through palladium-catalyzed coupling reactions or other cyclization strategies.
- Purification is typically performed by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Representative Synthetic Route (Adapted from Analogous Pyrrolo[2,3-b]pyridine Derivatives)
Although direct literature on this compound is limited, synthetic methodologies from related pyrrolo[2,3-b]pyridine derivatives provide a valuable framework:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Triisopropylsilyl chloride, NaH, DMF, 5°C | Protection of hydroxyl or amine groups on pyridine precursor |
| 2 | sec-Butyllithium, ethyl chloroformate, THF, -78°C | Ortho-lithiation and esterification to introduce ethyl carboxylate |
| 3 | TBAF, THF, room temperature | Deprotection of silyl groups |
| 4 | Ethyl alcohol derivatives, base, reflux | Alkylation to introduce ethoxy group at 5-position |
| 5 | Pd(OAc)2, phosphine ligand, amine coupling, 110°C | Palladium-catalyzed coupling and ring closure to form pyrrolo[3,2-b]pyridine core |
Preparation of Stock Solutions and Formulations
For biological evaluation and in vivo studies, this compound is prepared in solution form using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:
- Dissolving the compound in DMSO to prepare a master stock solution.
- Sequential addition of co-solvents such as PEG300 and Tween 80 with mixing and clarification steps to ensure a clear solution.
- Final dilution with water or corn oil for in vivo administration.
Stock Solution Preparation Table:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.2689 | 21.3447 | 42.6894 |
| 5 mM Solution Volume (mL) | 0.8538 | 4.2689 | 8.5379 |
| 10 mM Solution Volume (mL) | 0.4269 | 2.1345 | 4.2689 |
Note: Preparation involves ensuring each solvent addition results in a clear solution before proceeding.
Analytical and Research Findings Relevant to Preparation
- The solubility and stability of this compound in various solvents have been evaluated to optimize formulation for biological assays.
- Physical methods such as vortexing, ultrasonication, or mild heating (hot water bath) are used to aid dissolution during preparation.
- The compound’s molecular weight and molarity calculations are critical for precise formulation and dosing in experimental setups.
Summary Table of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Protecting Group | Triisopropylsilyl (TIPS) chloride | Used for selective protection |
| Lithiation Agent | sec-Butyllithium | Enables regioselective lithiation |
| Esterification Reagent | Ethyl chloroformate | Introduces ethyl carboxylate group |
| Deprotection Reagent | TBAF | Removes silyl protecting groups |
| Alkylation Agent | Ethyl alcohol derivatives | Introduces ethoxy substituent |
| Catalysts | Pd(OAc)2, phosphine ligands | For coupling and ring closure |
| Solvents for Formulation | DMSO, PEG300, Tween 80, Corn oil | For in vivo and in vitro studies |
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolopyridine derivatives are prepared by reacting ethyl pyrrole-2-carboxylate precursors with acyl chlorides or boronic acids under catalytic conditions. A key step involves introducing the ethoxy group at the 5-position via alkoxylation or substitution reactions. Purification often employs silica gel chromatography, and characterization relies on -NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d), ESI-MS, and HRMS .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : -NMR detects aromatic protons (δ 6.32–9.20 ppm) and ethoxy groups (quartet at δ 4.27–4.41 ppm, triplet at δ 1.32–1.37 ppm). -NMR confirms carbonyl (δ ~164 ppm) and aromatic carbons .
- Mass Spectrometry : ESIMS and HRMS validate molecular weight (e.g., [M+H] at m/z 359.1054 for a derivative in ) .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity ≥95% .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of pyrrolopyridine derivatives be optimized?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) (0.05–0.1 eq) for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.
- Temperature Control : Reflux conditions (e.g., 80–100°C) for boronic acid couplings increase conversion rates .
- Yield Data : In , a 54% yield for bromothienopyridine synthesis was achieved using potassium tert-butoxide in DMF, highlighting the need for stoichiometric base optimization.
Q. How to resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Impurity Analysis : Byproducts from incomplete reactions (e.g., unsubstituted intermediates) may cause unexpected NMR peaks. Repurify via gradient elution (e.g., heptane/EtOAc 70:30 to 50:50) .
- Deuterated Solvent Effects : Compare DMSO-d vs. CDCl spectra; NH protons (δ ~12.5 ppm) may shift or broaden in polar solvents .
- HRMS Calibration : Confirm exact mass with internal standards (e.g., <0.01 Da error) to rule out isobaric interferences .
Q. What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?
- Methodological Answer :
- Directed Metallation : Use LiTMP or LDA to deprotonate specific positions (e.g., C-5 for ethoxylation) before electrophilic quenching .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) to direct substitutions to desired positions .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences based on electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
